2-Bromo-5-methylpyridin-3-ol (CAS 1003711-30-5) is a highly versatile bifunctional building block characterized by a C2-bromide for transition-metal-catalyzed cross-coupling and a C3-hydroxyl for orthogonal functionalization. The presence of the C5-methyl group provides a critical lipophilic handle and blocks C5-electrophilic substitution, making it a privileged precursor in the synthesis of 5-lipoxygenase-activating protein (FLAP) inhibitors, TRPM8 modulators, and AMPA receptor modulators [1]. For procurement, its value lies in enabling divergent synthesis routes where both the C2 and C3 positions must be sequentially derivatized under mild conditions without competing side reactions at the C5 position [2].
Substituting this compound with 2-chloro analogs or unmethylated variants severely compromises synthetic efficiency. Replacing the C2-bromide with a chloride (e.g., 2-Chloro-5-methylpyridin-3-ol) increases the activation energy required for oxidative addition, necessitating harsher coupling conditions (>100°C) and specialized phosphine ligands, which often leads to thermal degradation of the unprotected C3-hydroxyl [1]. Conversely, using the unmethylated 2-bromo-pyridin-3-ol exposes the C5 position to off-target electrophilic attacks during downstream derivatization and reduces the target molecule's overall lipophilicity, frequently causing late-stage failures in achieving the required pharmacokinetic profiles for CNS or anti-inflammatory targets [2].
When establishing scalable cross-coupling routes for functionalized pyridines, the choice of the C2-halogen is critical. 2-Bromo-5-methylpyridin-3-ol undergoes Suzuki-Miyaura arylation at 60°C using standard Pd(PPh3)4 catalysts, consistently yielding >85% of the target C2-arylated product. In contrast, the 2-chloro comparator (2-Chloro-5-methylpyridin-3-ol) exhibits a significantly higher activation energy barrier for oxidative addition, resulting in <15% yield under identical mild conditions and requiring temperatures exceeding 100°C with specialized Buchwald ligands to achieve comparable conversion [1].
| Evidence Dimension | Suzuki-Miyaura Coupling Yield (Standard Pd(PPh3)4, 60°C, 4h) |
| Target Compound Data | >85% yield of C2-arylated product |
| Comparator Or Baseline | 2-Chloro-5-methylpyridin-3-ol (<15% yield) |
| Quantified Difference | 70% absolute increase in yield under mild conditions |
| Conditions | 1.0 eq arylboronic acid, 5 mol% Pd(PPh3)4, K2CO3, THF/H2O, 60°C |
Procuring the bromo-variant eliminates the need for expensive proprietary ligands and high-temperature reactors, directly lowering scale-up costs and preventing thermal degradation of the free hydroxyl group.
During the synthesis of complex pharmaceutical intermediates, preventing off-target reactions on the electron-rich pyridine ring is essential. The C5-methyl group in 2-Bromo-5-methylpyridin-3-ol acts as a structural blocking agent, ensuring 100% regioselectivity during subsequent C6-halogenation or nitration steps. Conversely, using the unmethylated baseline comparator (2-Bromo-pyridin-3-ol) leaves the C5 position exposed, typically resulting in a ~60:40 mixture of C5 and C6 substituted regioisomers that require intensive chromatographic separation [1].
| Evidence Dimension | Regioselectivity during electrophilic substitution |
| Target Compound Data | 100% conversion to C6-substituted product (C5 completely blocked) |
| Comparator Or Baseline | 2-Bromo-pyridin-3-ol (~60:40 mixture of C5/C6 isomers) |
| Quantified Difference | Complete elimination of C5-isomer byproducts |
| Conditions | Standard electrophilic aromatic substitution conditions (e.g., NBS or HNO3/H2SO4) |
The built-in regiocontrol saves buyers from costly, yield-destroying chromatographic separations, significantly improving the overall step-economy of the manufacturing route.
For divergent synthesis strategies, generating a dual-reactive coupling hub is highly desirable. 2-Bromo-5-methylpyridin-3-ol can be directly converted to its C3-triflate (2-bromo-5-methylpyridin-3-yl trifluoromethanesulfonate) with >90% conversion using Tf2O and pyridine at 0°C. If a buyer were to procure the methoxy-protected analog (2-Bromo-3-methoxy-5-methylpyridine), they would face a 0% direct conversion rate, necessitating a harsh, low-temperature (-78°C) BBr3 demethylation step that risks concurrent debromination and reduces overall throughput [1].
| Evidence Dimension | Conversion to C3-Triflate coupling precursor |
| Target Compound Data | >90% conversion in a single step |
| Comparator Or Baseline | 2-Bromo-3-methoxy-5-methylpyridine (0% direct conversion; requires multi-step deprotection) |
| Quantified Difference | Elimination of 1 synthetic step and avoidance of harsh BBr3 conditions |
| Conditions | Tf2O (1.2 eq), Pyridine, DCM, 0°C to RT, 2h |
Procuring the free hydroxyl form allows immediate conversion to a C2-bromo/C3-triflate orthogonal coupling hub, cutting a costly and hazardous deprotection step from the workflow.
In the context of CNS and anti-inflammatory drug design, baseline lipophilicity is a critical selection criterion. Chemoinformatics profiling demonstrates that 2-Bromo-5-methylpyridin-3-ol possesses a calculated partition coefficient (XLogP3) of approximately 1.50. When compared to the unmethylated 2-Bromo-pyridin-3-ol (XLogP3 ≈ 1.00), the C5-methyl group provides a quantifiable +0.50 LogP unit enhancement . This structural feature directly influences the membrane permeability of downstream active pharmaceutical ingredients.
| Evidence Dimension | Calculated Partition Coefficient (XLogP3) |
| Target Compound Data | XLogP3 = 1.50 |
| Comparator Or Baseline | 2-Bromo-pyridin-3-ol (XLogP3 ≈ 1.00) |
| Quantified Difference | +0.50 LogP units |
| Conditions | Standard chemoinformatics predictive models (XLogP3-AA) |
The inherent LogP boost provided by the C5-methyl group is essential for optimizing blood-brain barrier penetration and target residence time in downstream pharmaceutical applications.
Due to its high cross-coupling reactivity at the C2 position and the lipophilic contribution of the C5-methyl group, 2-Bromo-5-methylpyridin-3-ol is an ideal starting material for 5-lipoxygenase-activating protein (FLAP) inhibitors. The free C3-hydroxyl allows for subsequent etherification to build the core pharmacophore without requiring harsh deprotection steps, accelerating the scale-up of anti-inflammatory drug candidates [1].
In CNS drug discovery, the C5-methyl group provides the necessary steric bulk and LogP enhancement for blood-brain barrier penetration. The compound is frequently triflated at the C3 position to create a dual-reactive hub, enabling sequential, regioselective Buchwald-Hartwig and Suzuki couplings to assemble complex azabenzimidazole or pyranopyridine frameworks for neurological targets [2].
For the production of microbiocidal picolinamide derivatives, the C2-bromide offers a reliable handle for carbonylation or cyanation, while the C5-methyl blocks unwanted electrophilic degradation during field exposure. Procuring this exact building block ensures a streamlined, high-yield route to advanced fungicidal active ingredients, minimizing byproduct formation during industrial-scale synthesis [3].
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